Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate
CAS No.: 478400-02-1
Cat. No.: VC18529408
Molecular Formula: C11H7ClO4S
Molecular Weight: 270.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478400-02-1 |
|---|---|
| Molecular Formula | C11H7ClO4S |
| Molecular Weight | 270.69 g/mol |
| IUPAC Name | methyl 7-chlorothieno[2,3-f][1,3]benzodioxole-6-carboxylate |
| Standard InChI | InChI=1S/C11H7ClO4S/c1-14-11(13)10-9(12)5-2-6-7(16-4-15-6)3-8(5)17-10/h2-3H,4H2,1H3 |
| Standard InChI Key | AJSYYVMAAHXWRV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=CC3=C(C=C2S1)OCO3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 7-chlorothieno[2,3-F] benzodioxole-6-carboxylate features a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) conjoined with a thiophene (thieno) ring system. The chlorine substituent occupies position 7 of the fused heterocycle, while the methyl ester group is located at position 6. This arrangement creates a planar, aromatic system with potential for π-π stacking interactions, a property often exploited in materials science and pharmaceutical design .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇ClO₄S | |
| Molecular Weight | 270.69 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely low in aqueous media | |
| Stability | Sensitive to strong acids/bases |
The absence of melting/boiling point data underscores the need for further experimental characterization. Computational models predict moderate lipophilicity due to the chlorine and ester groups, suggesting potential membrane permeability in biological systems.
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, analogues like methyl 7-chloro-1,2-benzoxazole-3-carboxylate (PubChem CID: 137965689) provide insights. Key features include:
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of ester) and ~750 cm⁻¹ (C-Cl stretch) .
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NMR: Expected signals include a singlet for the methyl ester (δ ~3.9 ppm in ¹H NMR) and aromatic protons deshielded by the electron-withdrawing chlorine and ester groups .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of a benzodioxole precursor. A plausible route includes:
-
Thiophene Ring Formation: Cyclocondensation of a dioxole-bearing diamine with sulfur-containing reagents.
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Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂, directed by the electron-rich thieno system.
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Esterification: Introduction of the carboxylate group via Friedel-Crafts acylation followed by methylation .
Challenges and Optimization
Key hurdles include regioselectivity during chlorination and steric hindrance during esterification. A study on 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde demonstrated the utility of PCl₅ in dichloromethane for introducing electrophilic groups, a strategy potentially adaptable here . Yield optimization may require inert atmospheres and catalysts like Lewis acids (e.g., AlCl₃) .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The chlorine atom at position 7 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling diversification of the scaffold. For example, N-(6-chloro-7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-N-(2-methoxyethyl)methanesulfonamide (PubChem CID: 44443075) illustrates similar reactivity, where chlorine is replaced by a sulfonamide group .
Ester Hydrolysis
The methyl ester can be hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH, facilitating further derivatization (e.g., amide coupling). This step is critical for generating bioactive analogues, as seen in 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, a kinase inhibitor precursor .
| Parameter | Description | Source |
|---|---|---|
| GHS Pictogram | Warning | |
| Hazard Statements | H315-H319-H335 (Skin/Eye irritation) | |
| Precautionary Measures | Use PPE, avoid inhalation |
Stability studies recommend storage at 2–8°C under inert gas to prevent hydrolysis or oxidation .
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